Octadecanoyl 2-hexadecyl-18-methylnonadecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Octadecanoyl 2-hexadecyl-18-methylnonadecanoate, also known as Ceramide 2, is a type of sphingolipid that plays a crucial role in various biological processes. It is a major component of the stratum corneum, the outermost layer of the skin, and is involved in maintaining the skin barrier function. Ceramide 2 has also been found to have significant effects on cell proliferation, differentiation, and apoptosis.

Mechanism of Action

Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 exerts its biological effects through various mechanisms. It has been found to regulate cell proliferation and differentiation by modulating the activity of various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway. Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 also plays a role in apoptosis by activating caspases and inducing mitochondrial dysfunction. Additionally, Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 is involved in the regulation of lipid metabolism and inflammation.

Biochemical and Physiological Effects

Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has been shown to have various biochemical and physiological effects. It is a major component of the skin barrier and is involved in maintaining the integrity of the stratum corneum. Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 also regulates the differentiation and proliferation of keratinocytes, the predominant cells in the epidermis. In addition, Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has been found to regulate lipid metabolism and glucose homeostasis, and to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has several advantages for lab experiments. It is stable and can be easily synthesized or extracted from natural sources. Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 is also readily available commercially, making it easily accessible for research purposes. However, one limitation of using Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 in lab experiments is its hydrophobic nature, which can make it difficult to work with in aqueous solutions. Additionally, Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 can be expensive, which may limit its use in some research settings.

Future Directions

There are several future directions for research on Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2. One area of interest is the role of Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 in insulin resistance and diabetes. Studies have shown that Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 plays a role in the regulation of glucose metabolism, and further research could help to elucidate the mechanisms involved. Another area of interest is the use of Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 in the treatment of skin diseases. Studies have shown promising results in the use of Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 in the treatment of atopic dermatitis and psoriasis, and further research could help to develop more effective treatments. Finally, the role of Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 in cancer biology is an area of active research, with studies investigating its potential use as a therapeutic target for various types of cancer.

Synthesis Methods

Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 can be synthesized by a variety of methods, including chemical synthesis, enzymatic synthesis, and extraction from natural sources. Chemical synthesis involves the reaction of sphingosine with a fatty acid, such as stearic acid or palmitic acid, in the presence of a coupling reagent. Enzymatic synthesis involves the use of sphingolipid synthases, which catalyze the condensation of sphingosine and a fatty acyl-CoA. Extraction from natural sources involves the isolation of Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 from tissues or biological fluids.

Scientific Research Applications

Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has been extensively studied for its various biological functions and potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-aging effects. Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has also been shown to be involved in the regulation of insulin signaling and glucose metabolism. Additionally, Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has been investigated for its potential use in the treatment of skin diseases, such as atopic dermatitis and psoriasis.

properties

CAS RN |

134017-12-2 |

|---|---|

Product Name |

Octadecanoyl 2-hexadecyl-18-methylnonadecanoate |

Molecular Formula |

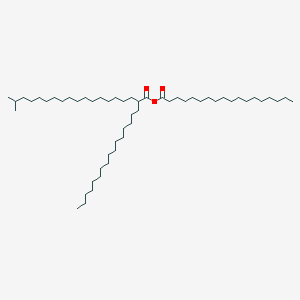

C54H106O3 |

Molecular Weight |

803.4 g/mol |

IUPAC Name |

octadecanoyl 2-hexadecyl-18-methylnonadecanoate |

InChI |

InChI=1S/C54H106O3/c1-5-7-9-11-13-15-17-19-21-26-30-34-38-42-46-50-53(55)57-54(56)52(48-44-40-36-32-28-24-20-18-16-14-12-10-8-6-2)49-45-41-37-33-29-25-22-23-27-31-35-39-43-47-51(3)4/h51-52H,5-50H2,1-4H3 |

InChI Key |

RVYAGHQQSCEGMA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(=O)C(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(=O)C(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC(C)C |

synonyms |

ISOSTEARYL STEAROYL STEARATE |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B144594.png)

![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI)](/img/structure/B144604.png)